molecular formula C20H21NO5 B1532308 Fmoc-O-methyl-D-threonine CAS No. 1301706-86-4

Fmoc-O-methyl-D-threonine

货号: B1532308
CAS 编号: 1301706-86-4
分子量: 355.4 g/mol
InChI 键: BOGQZFFOTLSMMA-KPZWWZAWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-O-methyl-D-threonine: is a derivative of the amino acid threonine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-methyl-D-threonine typically involves the protection of the amino group of D-threonine with the Fmoc group. This can be achieved by reacting D-threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions, such as in the presence of sodium bicarbonate in aqueous dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which provides increased stability and lower formation of by-products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of solvents like N,N-dimethylformamide (DMF) and bases such as piperidine is common in industrial settings .

化学反应分析

Types of Reactions: Fmoc-O-methyl-D-threonine primarily undergoes deprotection reactions to remove the Fmoc group. This is typically achieved using secondary amines like piperidine in DMF . The compound can also participate in peptide bond formation reactions during SPPS.

Common Reagents and Conditions:

Major Products:

科学研究应用

Key Applications

  • Peptide Synthesis
    • Role in Synthesis : Fmoc-O-methyl-D-threonine serves as a protective group for amines, allowing for the formation of peptide bonds without interference from other functional groups. Its stability under various reaction conditions makes it a preferred choice in solid-phase peptide synthesis (SPPS) .
    • Case Study : In a study examining the efficiency of glycosylated threonine derivatives, researchers found that using this compound resulted in minimal epimerization (≤1.5%) during coupling reactions, highlighting its reliability in synthesizing complex peptides .
  • Drug Development
    • Enhancing Drug Efficacy : The incorporation of this compound into peptide sequences can improve the bioavailability and stability of therapeutic agents. Modified peptides synthesized with this compound have shown enhanced efficacy in preclinical studies .
    • Example : Peptides containing this residue are being explored for their potential as drug candidates targeting specific biological pathways, demonstrating the compound's relevance in pharmaceutical research .
  • Bioconjugation
    • Application in Biosensors : this compound is utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules, which is crucial for developing advanced biosensors and targeted drug delivery systems .
    • Research Insight : Studies have shown that peptides modified with this compound can effectively bind to specific receptors, facilitating targeted therapeutic applications .
  • Protein Engineering
    • Designing Enhanced Proteins : In protein engineering, this compound aids in designing proteins with improved properties such as increased solubility or altered binding affinities. This is essential for various applications in biotechnology .
    • Case Study : Research has indicated that proteins engineered with this amino acid derivative exhibit better stability and functionality, making them suitable for therapeutic use .
  • Research in Structural Biology
    • Understanding Protein Interactions : this compound plays a significant role in studying protein structures and interactions, helping researchers understand the molecular mechanisms underlying various diseases .
    • Impact on Disease Research : By incorporating this compound into peptide sequences, scientists can investigate the role of specific amino acids in protein function, leading to potential breakthroughs in disease treatment strategies .

Data Tables

Amino Acid DerivativeEpimerization Rate (%)Conditions Used
This compound≤ 1.5Various coupling conditions
Fmoc-Ser(Ac₃GalNAcα)-OH~70Specific coupling conditions
Glycosylated Threonine Derivatives< 1Under similar conditions

作用机制

The mechanism of action of Fmoc-O-methyl-D-threonine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation . The Fmoc group is removed by nucleophilic attack of the amine on the highly reactive 9-fluorenylmethyl chloroformate, with the chloride ion acting as the leaving group .

相似化合物的比较

Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and the presence of the Fmoc protecting group, which provides stability and selectivity during peptide synthesis. Its methyl group offers different steric and electronic properties compared to other protecting groups, making it suitable for specific synthetic applications .

生物活性

Fmoc-O-methyl-D-threonine (Fmoc-D-Thr(Me)-OH) is a derivative of the amino acid threonine, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis, where it plays a crucial role in facilitating the controlled formation of peptide bonds. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and applications in drug development and bioconjugation.

Target of Action
this compound serves as a protecting group for amines during peptide synthesis. The Fmoc group is base-labile, allowing for its removal under basic conditions, which is essential for the deprotection step in solid-phase peptide synthesis (SPPS) .

Mode of Action
The primary function of the Fmoc group is to protect the amino group of threonine, enabling selective reactions without interference from other functional groups. This property is vital for synthesizing complex peptides and proteins .

Biochemical Pathways
Incorporating this compound into peptide sequences influences various biochemical pathways related to protein production. The protection of amine groups allows for the precise formation of peptide bonds, which are fundamental to cellular functions .

Stability and Reactivity
this compound exhibits stability under acidic conditions while being readily deprotected in basic environments using reagents like piperidine in dimethylformamide (DMF). This stability makes it an advantageous choice for researchers engaged in peptide synthesis .

PropertyDescription
Chemical Formula C₁₃H₁₉NO₃
Molecular Weight 239.30 g/mol
Solubility Soluble in DMF and other organic solvents
Deprotection Conditions Piperidine in DMF

Applications in Research

Peptide Synthesis
this compound is extensively employed as a building block in SPPS. Its ability to facilitate selective modifications makes it invaluable for creating bioactive peptides that may have therapeutic applications .

Drug Development
In pharmaceutical research, this compound aids in developing modified peptides that enhance drug efficacy and stability. The incorporation of this compound can lead to improved bioavailability and pharmacokinetics of therapeutic agents .

Case Studies

  • Peptide Library Construction
    A study demonstrated that Fmoc-based methods could be effectively used to construct DNA-encoded chemical libraries (DECLs) of peptides. The substrate-tolerant amide coupling reaction conditions allowed for high coupling efficiency with unprotected serine and threonine residues .
  • Epimerization Studies
    Research on epimerization during Fmoc-SPPS indicated that the presence of certain amino acids could influence the formation of side products. The study highlighted the importance of controlling reaction conditions to minimize unwanted epimerization, thereby ensuring the purity and efficacy of synthesized peptides .

常见问题

Q. How can Fmoc-O-methyl-D-threonine be synthesized with high enantiomeric purity for peptide synthesis?

Basic Research Question
To achieve high enantiomeric purity, start with D-threonine derivatives and employ stereoselective protection. For example, the O-methyl group can be introduced via alkylation under controlled pH to minimize racemization . Purification using reversed-phase HPLC (RP-HPLC) with a chiral stationary phase ensures enantiomeric excess >97%, as validated in similar Fmoc-protected amino acids like Fmoc-D-Thr(Trt)-OH .

Key Methodological Steps :

  • Use D-threonine as the chiral backbone to retain stereochemistry.
  • Alkylation with methyl iodide in the presence of a base (e.g., NaH) under anhydrous conditions.
  • Confirm enantiopurity via circular dichroism (CD) spectroscopy or chiral HPLC .

Q. What analytical techniques are critical for characterizing this compound in solid-phase peptide synthesis (SPPS)?

Basic Research Question
RP-HPLC and mass spectrometry (MS) are essential. For instance, RP-HPLC with a C18 column and acetonitrile/water gradient separates impurities, while electrospray ionization (ESI)-MS confirms molecular weight (expected [M+H]+: ~393.45 g/mol based on structural analogs) . Nuclear magnetic resonance (NMR) (¹H/¹³C) resolves the O-methyl group’s chemical shift (δ ~3.3 ppm) and Fmoc aromatic protons (δ ~7.2–7.8 ppm) .

Methodological Validation :

  • Conduct accelerated stability tests: Incubate the compound in 95% TFA and monitor via TLC or HPLC.
  • Compare with Fmoc-O-trityl-D-threonine, which deprotects rapidly in 1% TFA .

Q. What strategies mitigate solubility challenges of this compound in SPPS solvents?

Advanced Research Question
Co-solvent systems (e.g., DMF with 1–5% dimethyl sulfoxide (DMSO)) improve solubility by disrupting hydrogen bonding. Pre-activation with hydroxybenzotriazole (HOBt) or Oxyma Pure enhances coupling efficiency in low-solubility scenarios . For comparison, Fmoc-D-Thr-OH·H₂O requires 10% DMSO for solubilization in DMF .

Experimental Design :

  • Screen solvent combinations (DMF, NMP, DMSO) at 0.1 M concentration.
  • Monitor coupling efficiency via Kaiser test or FT-IR for free amine detection .

Q. How can orthogonal protection strategies prevent premature deprotection of this compound during peptide synthesis?

Advanced Research Question
Pair Fmoc/O-methyl with acid-labile (e.g., Boc) or photolabile (e.g., NVOC) groups for orthogonal deprotection. For example, Dde-D-Orn(Fmoc)-OH uses Dde (acid-stable, hydrazine-labile) alongside Fmoc, enabling sequential deprotection . Similarly, the O-methyl group remains inert during standard Fmoc cleavage (20% piperidine in DMF) .

Case Study :

  • Synthesize a model peptide with this compound and Boc-L-lysine.
  • Deprotect Fmoc with piperidine (retaining Boc), then cleave Boc with TFA.
  • Validate via MS and HPLC .

Q. What are the structural implications of substituting O-methyl with other O-protecting groups in threonine derivatives?

Advanced Research Question
O-methyl minimizes steric hindrance compared to bulky groups like trityl (e.g., Fmoc-D-Thr(Trt)-OH, MW 583.65 g/mol) . However, tert-butyl groups enhance solubility in organic solvents . Computational modeling (e.g., DFT) predicts conformational effects: O-methyl induces a 5–10° shift in the side-chain dihedral angle vs. unprotected threonine .

Comparative Data :

Protecting GroupSolubility in DMF (0.1 M)Steric Bulk (ų)
O-MethylPartially soluble25
O-tert-ButylFully soluble45
O-TritylInsoluble120

Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound?

Advanced Research Question
Discrepancies arise from activation methods or resin swelling. For example, pre-activation with HATU/HOAt improves coupling yields (≥95%) compared to DIC/HOBt (≤80%) . Use swelling-resistant resins (e.g., ChemMatrix®) for sterically hindered sequences. Validate via LC-MS and amino acid analysis .

Troubleshooting Protocol :

Optimize activation reagent (HATU > DIC).

Increase reaction time to 2 hours.

Use 30% v/v DMSO in DMF for poorly swollen resins .

Q. What role does this compound play in designing metabolically stable glycopeptides?

Advanced Research Question
The O-methyl group blocks glycosidase-mediated hydrolysis, enhancing metabolic stability. For example, mannosylated L-threonine analogs with O-acetyl protection show 3-fold longer half-lives in serum vs. unprotected variants . Pair with enzymatic glycosylation (e.g., GalNAc transferase) for site-specific modifications .

Experimental Workflow :

Synthesize glycopeptide backbone with this compound.

Enzymatically attach glycan moieties.

Assess stability via LC-MS in human plasma (37°C, 24 hours) .

属性

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGQZFFOTLSMMA-KPZWWZAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-O-methyl-D-threonine
Reactant of Route 2
Reactant of Route 2
Fmoc-O-methyl-D-threonine
Reactant of Route 3
Reactant of Route 3
Fmoc-O-methyl-D-threonine
Reactant of Route 4
Reactant of Route 4
Fmoc-O-methyl-D-threonine
Reactant of Route 5
Reactant of Route 5
Fmoc-O-methyl-D-threonine
Reactant of Route 6
Reactant of Route 6
Fmoc-O-methyl-D-threonine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。